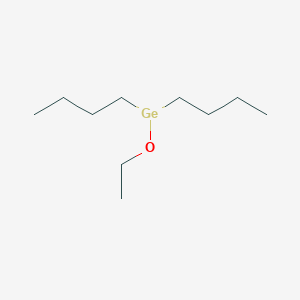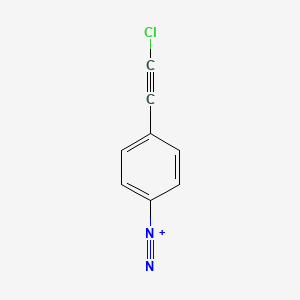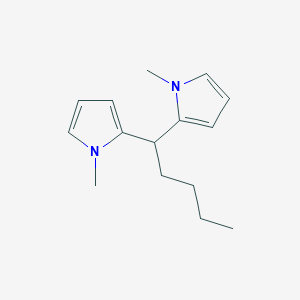
6-(3,5-Dimethylphenyl)-1-oxo-1lambda~5~-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Dimethylphenyl)-1-oxo-1lambda~5~-pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,5-Dimethylphenyl)-1-oxo-1lambda~5~-pyrimidine typically involves the condensation of 3,5-dimethylbenzaldehyde with urea or thiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrimidine ring. Common reagents used in this synthesis include hydrochloric acid, sodium hydroxide, and various organic solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 6-(3,5-Dimethylphenyl)-1-oxo-1lambda~5~-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the dimethylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted pyrimidines.
Aplicaciones Científicas De Investigación
6-(3,5-Dimethylphenyl)-1-oxo-1lambda~5~-pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(3,5-Dimethylphenyl)-1-oxo-1lambda~5~-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In biological systems, it may interfere with cellular signaling pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
2,4,6-Trimethylpyrimidine: Similar structure but with three methyl groups attached to the pyrimidine ring.
3,5-Dimethylphenyl-2-pyrimidinone: Similar structure with a different substitution pattern on the pyrimidine ring.
Uniqueness: 6-(3,5-Dimethylphenyl)-1-oxo-1lambda~5~-pyrimidine is unique due to the specific positioning of the dimethylphenyl group, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
922525-19-7 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
6-(3,5-dimethylphenyl)-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C12H12N2O/c1-9-5-10(2)7-11(6-9)12-3-4-13-8-14(12)15/h3-8H,1-2H3 |
Clave InChI |
TWEHVRGBLXELAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2=[N+](C=NC=C2)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)



![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)


![4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14191228.png)
![1-[4'-(Dimethylamino)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14191246.png)
![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)
![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)

